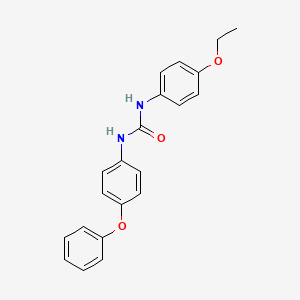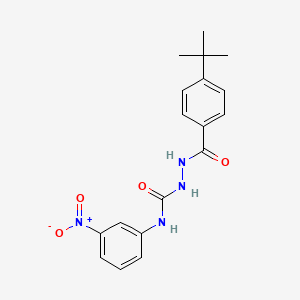![molecular formula C16H14Cl2N2O3 B4115600 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4115600.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea
説明
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea, also known as BDU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating physiological processes such as blood pressure, smooth muscle relaxation, and platelet aggregation.
科学的研究の応用
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary arterial hypertension, heart failure, and sickle cell disease. In preclinical studies, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has shown promising results in reducing pulmonary arterial pressure, improving cardiac function, and inhibiting platelet aggregation. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has also been investigated for its potential use in cancer therapy, as sGC has been shown to play a role in tumor growth and metastasis.
作用機序
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea acts as a potent inhibitor of sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes. NO binds to sGC and enhances its activity, leading to an increase in cGMP levels. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea inhibits this process by binding to the heme group of sGC and preventing the binding of NO, leading to a decrease in cGMP levels and subsequent physiological effects.
Biochemical and Physiological Effects
The inhibition of sGC by N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea leads to a decrease in cGMP levels, which results in various physiological effects such as vasoconstriction, platelet aggregation, and smooth muscle contraction. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has been shown to reduce pulmonary arterial pressure, improve cardiac function, and inhibit platelet aggregation in preclinical studies. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has also been shown to induce apoptosis in cancer cells and inhibit tumor growth and metastasis.
実験室実験の利点と制限
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has several advantages for lab experiments, including its high potency and specificity for sGC inhibition. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea is also stable and easy to synthesize, making it a useful tool for studying the NO signaling pathway. However, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has some limitations, including its potential toxicity and off-target effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea may also have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea research, including its potential use in combination therapy with other drugs for the treatment of various diseases. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea may also be used as a tool for studying the NO signaling pathway and its role in various physiological processes. Further studies are needed to determine the safety and efficacy of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea in clinical trials, as well as its potential use in personalized medicine approaches. Overall, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has significant potential for therapeutic applications and further research is needed to fully understand its mechanism of action and potential benefits.
特性
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-9(10-5-6-13-14(7-10)23-8-22-13)19-16(21)20-12-4-2-3-11(17)15(12)18/h2-7,9H,8H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRXCHAKZJLALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,3-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-propylbenzenesulfonamide](/img/structure/B4115528.png)
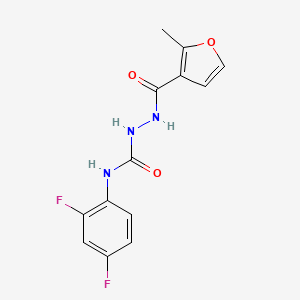
![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)
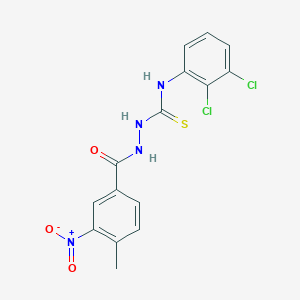
![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)
![methyl 3-({[(5-{1-[(2-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4115565.png)
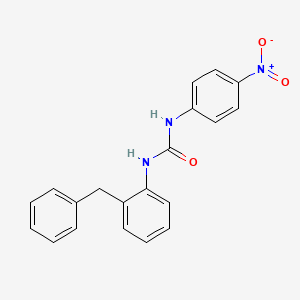
![4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)-2,6-dimethylmorpholine](/img/structure/B4115577.png)
![N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4115583.png)
![N-(4-chlorobenzyl)-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115587.png)
